BEC hydrochloride BEC hydrochloride BEC HCl is a slow-binding and competitive Arginase II inhibitor with Ki of 0.31 μM (ph 7.5).target: Arginase II [1];In vitro: BEC HCl causes significant enhancement of NO-dependent smooth muscle relaxation in this tissue. [2] BEC HCl enhances perivascular and peribronchiolar lung inflammation, mucus metaplasia, NF-κB DNA binding, and mRNA expression of the NF-κB-driven chemokine genes CCL20 and KC, and lead to further increases in airways hyperresponsiveness. [3]In vivo: BEC HCl increased contractility in isolated myocytes from WT and NOS3 but not NOS1 knockout mice. [4]
Brand Name: Vulcanchem
CAS No.: 222638-67-7
VCID: VC0003929
InChI: InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1
SMILES: B(CCSCC(C(=O)O)N)(O)O.Cl
Molecular Formula: C5H12BNO4S • HCl
Molecular Weight: 229.5

BEC hydrochloride

CAS No.: 222638-67-7

Inhibitors

VCID: VC0003929

Molecular Formula: C5H12BNO4S • HCl

Molecular Weight: 229.5

BEC hydrochloride - 222638-67-7

CAS No. 222638-67-7
Product Name BEC hydrochloride
Molecular Formula C5H12BNO4S • HCl
Molecular Weight 229.5
IUPAC Name (2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1
Standard InChIKey GHPYJLCQYMAXGG-UHFFFAOYSA-N
SMILES B(CCSCC(C(=O)O)N)(O)O.Cl
Description BEC HCl is a slow-binding and competitive Arginase II inhibitor with Ki of 0.31 μM (ph 7.5).target: Arginase II [1];In vitro: BEC HCl causes significant enhancement of NO-dependent smooth muscle relaxation in this tissue. [2] BEC HCl enhances perivascular and peribronchiolar lung inflammation, mucus metaplasia, NF-κB DNA binding, and mRNA expression of the NF-κB-driven chemokine genes CCL20 and KC, and lead to further increases in airways hyperresponsiveness. [3]In vivo: BEC HCl increased contractility in isolated myocytes from WT and NOS3 but not NOS1 knockout mice. [4]
Synonyms S-(2-boronoethyl)-L-cysteine, monohydrochloride
Reference [1]. Colleluori DM et al. Classical and slow-binding inhibitors of human type II arginase. Biochemistry. 2001 Aug 7;40(31):9356-62.

[2]. Kim NN et al. Probing erectile function: S-(2-boronoethyl)-L-cysteine binds to arginase as a transition state analogue and enhances smooth muscle relaxation in human penile corpus cavernosum. Biochemistry. 2001 Mar 6;40(9):2678-88.

[3]. Karina Ckless et al. Inhibition of Arginase Activity Enhances Inflammation in Mice with Allergic Airway Disease, in Association with Increases in Protein S-Nitrosylation and Tyrosine Nitration. J Immunol. Author manuscript; available in PMC 2010 Jun 28.

[4]. Steppan J et al. Arginase modulates myocardial contractility by a nitric oxide synthase 1-dependent mechanism. Proc Natl Acad Sci U S A. 2006 Mar 21;103(12):4759-64.
PubChem Compound 91826515
Last Modified Nov 17 2021
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